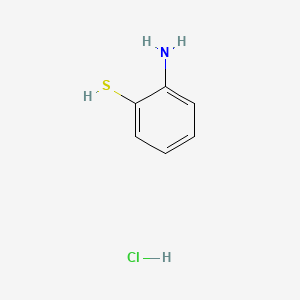

o-Aminothiophenol hydrochloride

Description

Historical Context and Evolution of Research on o-Aminothiophenol

The study of phenolic compounds, a broad class to which o-aminothiophenol belongs, has a long history in chemical research, initially focusing on their analytical characterization and the enzymes involved in their synthesis. nih.gov Early research into o-aminothiophenol was often tied to its utility in the synthesis of other compounds. For instance, historical methods for its preparation involved multiple steps, such as the reaction of aniline (B41778) with carbon disulfide followed by hydrolysis, or the zinc reduction of 2-nitrobenzenesulfonyl chloride. wikipedia.org Over time, research has evolved to develop more efficient and simplified synthesis methods. A notable advancement is the one-step synthesis from benzothiazole (B30560) through alkaline hydrolysis, which offers high yield and purity. google.com Another method involves the reaction of o-chloronitrobenzene with sodium hydrogensulfide or sodium sulfide (B99878). google.com The evolution of synthetic methodologies reflects a continuous effort to improve efficiency, reduce costs, and facilitate industrial-scale production. google.comijpsonline.com

Significance of o-Aminothiophenol in Modern Chemical Science

o-Aminothiophenol hydrochloride is a crucial intermediate in various sectors of the chemical industry. nih.gov Its primary significance lies in its role as a precursor for the synthesis of benzothiazoles, a class of compounds with diverse biological activities and applications as commercial dyes. wikipedia.orgnih.gov The unique molecular architecture of o-aminothiophenol, featuring both an amino and a thiol group, allows for the construction of complex sulfur-containing heterocycles. pubcompare.ai This has led to its extensive use in medicinal chemistry for the development of new drug candidates and in materials science for creating advanced organic compounds with specialized properties. pubcompare.airesearchgate.net For example, it is an important intermediate in the production of the cardiovascular drug diltiazem. google.comijpsonline.com Furthermore, its derivatives are investigated for their potential in creating nonlinear optical materials and functional polymers. researchgate.netajol.info

Scope and Research Trajectories of o-Aminothiophenol Studies

Current research on o-aminothiophenol and its hydrochloride salt is multifaceted, exploring new synthetic routes, applications, and fundamental properties. A significant area of investigation is the development of green and sustainable synthetic methods, including the use of microwave irradiation and ionic liquids to catalyze reactions. nih.gov Researchers are also focused on expanding the library of derivatives that can be synthesized from o-aminothiophenol, such as 1,5-benzothiazepines and various substituted benzothiazoles, to explore their pharmacological potential. researchgate.netfishersci.ca Studies are also delving into its photochemical properties and its use in creating functionalized nanoparticles for applications like biological pH sensing. pubcompare.aisigmaaldrich.com The exploration of its coordination chemistry with metals to form complexes with potential therapeutic applications, such as hypoglycemic agents, is another active research front. chem-asahi.co.jp

Interactive Data Table: Properties of o-Aminothiophenol

| Property | Value | Source(s) |

| Chemical Formula | C6H7NS | wikipedia.orgnih.govfishersci.casigmaaldrich.com |

| Molar Mass | 125.19 g·mol−1 | wikipedia.orgnih.govfishersci.casigmaaldrich.com |

| Appearance | Colorless to pale yellow crystalline solid or oily liquid | wikipedia.orgpubcompare.aichem-asahi.co.jp |

| Density | 1.17 - 1.200 g/cm³ | wikipedia.orgsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 16 - 26 °C | wikipedia.orgsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 234 °C (at 100 kPa) | wikipedia.org |

| Solubility in water | Low / Insoluble | wikipedia.orgfishersci.casigmaaldrich.comchem-asahi.co.jp |

| Refractive Index | n20/D 1.642 | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

2-aminobenzenethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOSWZBWWCOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137-07-5 (Parent) | |

| Record name | 2-Aminothiophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40186574 | |

| Record name | 2-Aminothiophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3292-42-0 | |

| Record name | Benzenethiol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3292-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of O Aminothiophenol

Established Synthetic Routes to o-Aminothiophenol

The preparation of o-aminothiophenol is a critical first step for its use as an intermediate in the synthesis of pharmaceuticals, dyes, and herbicides. google.com Various methods have been established, with the most common routes starting from substituted nitrobenzenes.

A prevalent industrial method for synthesizing o-aminothiophenol involves the reaction of o-chloronitrobenzene with a sulfur source, such as sodium hydrogen sulfide (B99878) (NaHS) or sodium sulfide (Na₂S). google.com This process is typically conducted in an alkaline aqueous medium at temperatures exceeding 80°C. google.com The reaction proceeds through two main stages: an initial nucleophilic substitution of the chlorine atom by the hydrosulfide (B80085) group, followed by the reduction of the nitro group to an amine. google.comquickcompany.in A notable side-product of this reaction is o-chloroaniline, which can form in amounts up to 10%. google.com

A significant challenge in this synthesis is the isolation of the free o-aminothiophenol from the alkaline reaction mixture. The product is highly susceptible to oxidation, especially in the presence of air, which leads to the quantitative formation of 2,2'-diaminodiphenyl disulfide. google.com Simple neutralization of the alkaline solution is therefore ineffective for isolating the desired thiol. google.comquickcompany.in

To overcome this, improved procedures have been developed where the neutralization is carefully controlled. The process involves adding a water-soluble sulfite, such as sodium sulfite, or a disulfite to the cooled reaction mixture before neutralization with a mineral acid like sulfuric or hydrochloric acid. google.comquickcompany.in This neutralization is performed at a controlled temperature, typically between 0°C and 30°C, while maintaining the pH in a specific range of 5 to 7. google.comquickcompany.in This technique prevents the oxidative formation of the disulfide, allowing for the isolation of o-aminothiophenol in high purity and good yields. google.com

Table 1: Synthesis of o-Aminothiophenol from o-Chloronitrobenzene

| Starting Material | Reagents | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| o-Chloronitrobenzene | 1. NaHS or Na₂S2. Mineral Acid3. Na₂SO₃ | 1. Temp: >80°C2. Neutralization pH: 5-73. Neutralization Temp: 0-30°C | Prevents oxidation to 2,2'-diaminodiphenyl disulfide, yielding pure o-aminothiophenol. | google.com |

Beyond the direct reduction of o-chloronitrobenzene, other synthetic pathways have been devised. One alternative method begins with o-chloronitrobenzene but follows a multi-step sequence involving methylation, reduction, and demethylation. google.com In this process, o-chloronitrobenzene is first methylated with sodium methyl mercaptide. The resulting o-nitrothioanisole is then reduced via catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon to yield o-aminothioanisole. google.com The final step is the demethylation of o-aminothioanisole with hydrobromic acid to produce o-aminothiophenol. google.com This method is reported to result in high yield and product purity. google.com

Other precursors have also been utilized. One established two-step method starts with aniline (B41778). wikipedia.org Aniline is reacted with carbon disulfide, which leads to the formation of 2-mercaptobenzothiazole. Subsequent hydrolysis of this intermediate yields o-aminothiophenol. wikipedia.org Another route involves the reduction of 2-nitrobenzenesulfonyl chloride using zinc, which also furnishes the target compound. wikipedia.org

Functional Group Transformations and Derivatization

The dual functionality of o-aminothiophenol makes it a valuable building block for a wide range of heterocyclic compounds and other complex molecules. The amine group, in particular, is a key site for derivatization.

The aromatic amine group in o-aminothiophenol readily undergoes reactions typical of primary amines, such as condensation, acylation, and alkylation.

o-Aminothiophenol reacts with various aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). tandfonline.comunilag.edu.ng These Schiff bases are important ligands in coordination chemistry and can serve as intermediates for further synthetic transformations. tandfonline.comresearchgate.net The formation of the azomethine linkage is confirmed in infrared spectroscopy by the appearance of a characteristic band in the region of 1613-1635 cm⁻¹. unilag.edu.ngresearchgate.net

The reaction is typically carried out by refluxing equimolar amounts of o-aminothiophenol and the corresponding aldehyde or ketone in a solvent such as ethanol (B145695) or methanol (B129727). tandfonline.comunilag.edu.ng

Table 2: Examples of Schiff Base Formation from o-Aminothiophenol

| Aldehyde/Ketone Reactant | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | Methanol | Reflux | Schiff Base Ligands | tandfonline.com |

| 5-Bromosalicylaldehyde | Ethanol | Reflux (70°C, 4h) with formic acid | Schiff Base | unilag.edu.ng |

| 5-Nitrosalicylaldehyde | Ethanol | Reflux (70°C, 4h) with formic acid | Schiff Base | unilag.edu.ng |

Acylation of the amine group in o-aminothiophenol is a fundamental transformation, often serving as the initial step in the synthesis of benzothiazoles. The reaction with acylating agents such as carboxylic acids, acyl chlorides, or acid anhydrides leads to the formation of an N-acyl intermediate. google.comnih.gov This intermediate can then undergo an intramolecular cyclization and dehydration, where the sulfur atom attacks the carbonyl carbon of the newly formed amide, to yield a 2-substituted benzothiazole (B30560). nih.govmdpi.com Polyphosphoric acid (PPA) is frequently used as a catalyst and dehydrating agent for this cyclocondensation, driving the reaction towards the formation of the heterocyclic product. nih.gov

Alkylation of the amine group in o-aminothiophenol presents a challenge of chemoselectivity due to the presence of the second nucleophilic site, the thiol group. Direct alkylation with alkyl halides can lead to a mixture of N-alkylated, S-alkylated, and N,S-dialkylated products. umich.edu To achieve selective N-alkylation, indirect methods are often employed. A common and effective strategy is reductive amination. umich.eduresearchgate.net This one-pot procedure involves the initial condensation of o-aminothiophenol with an aldehyde to form a Schiff base intermediate. Without isolation, this intermediate is then reduced in situ, typically with a reducing agent like sodium borohydride, to yield the desired N-alkylated o-aminothiophenol. umich.eduresearchgate.net This approach provides good yields and high selectivity for the secondary amine product. umich.edu While much of the specific literature details this strategy for aminophenols, the principle is directly applicable to o-aminothiophenol. umich.eduresearchgate.net

Reactions Involving the Thiol Group (–SH)

The thiol group in o-aminothiophenol is a key functional group that dictates much of its chemical behavior, participating in oxidation, alkylation, and arylation reactions.

The thiol group of o-aminothiophenol is highly susceptible to oxidation, readily forming the corresponding disulfide, 2,2'-diaminodiphenyl disulfide. This oxidation can occur quantitatively upon neutralization of alkaline solutions of o-aminothiophenol, even with the careful exclusion of atmospheric oxygen google.com. This inherent reactivity highlights the compound's reducing potential.

Conversely, o-aminothiophenol can function as a reducing agent to cleave disulfide bonds in other molecules. For instance, it has been effectively used for the quantitative reduction of disulfide bonds in proteins like hen egg-white lysozyme (B549824) and ribonuclease A under weakly acidic conditions (pH 6) organic-chemistry.org.

The electrochemical properties of o-aminothiophenol are also linked to this thiol-disulfide equilibrium. In certain photochemical reactions, a disulfide generated in situ from 2-aminothiophenol (B119425) can act as a photosensitizer, enabling the reaction to proceed via visible light mediation masterorganicchemistry.com.

The nucleophilic nature of the thiol group allows for the synthesis of various thioethers through S-alkylation and S-arylation reactions. These reactions typically proceed via the thiolate anion, which is a potent nucleophile researchgate.net.

A notable example is the synthesis of aryl(2-aminoaryl) sulfides. In a process catalyzed by iron(III) chloride with a diamine ligand, benzothiazoles can be S-arylated with aryl iodides in water. This reaction proceeds with the ring-opening of the benzothiazole, which is derived from o-aminothiophenol, to yield the corresponding thioether wikipedia.org. This method provides a direct route to important thioether structures from o-aminothiophenol precursors.

Dual Functional Group Reactivity

The unique chemical personality of o-aminothiophenol stems from the presence of two proximate and reactive functional groups: the nucleophilic amino group (-NH₂) and the thiol group (-SH). This dual functionality allows the molecule to act as a versatile building block in organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocyclic systems. The amino and thiol groups can react in a concerted or sequential manner with bifunctional electrophiles, leading to the formation of fused ring systems through condensation and cyclization reactions. This reactivity is most prominently exploited in the synthesis of benzothiazoles.

Synthesis of Heterocyclic Compounds from o-Aminothiophenol

o-Aminothiophenol is a cornerstone precursor for the synthesis of a wide array of heterocyclic compounds, with benzothiazoles being the most significant. researchgate.netsuniv.ac.in

Benzothiazole Synthesis

The fusion of a benzene (B151609) ring and a thiazole (B1198619) ring forms the benzothiazole nucleus, a structure found in numerous biologically active compounds and dyes researchgate.netsuniv.ac.in. The most direct and common method for its synthesis involves the reaction of o-aminothiophenol with various carbon electrophiles.

The condensation of o-aminothiophenol with aldehydes or ketones is a fundamental and widely utilized method for synthesizing 2-substituted benzothiazoles. The reaction generally involves the initial formation of a benzothiazoline (B1199338) intermediate via cyclization, which is then oxidized to the aromatic benzothiazole product. A vast number of protocols have been developed, employing different catalysts, oxidants, and reaction conditions to improve yields and expand the substrate scope.

For example, an efficient synthesis using a hydrogen peroxide/hydrochloric acid mixture as the catalyst in ethanol can produce excellent yields (85–94%) of benzothiazoles from various aromatic aldehydes at room temperature google.com. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aldehyde. Other catalytic systems include bimetallic nanoparticles and molecular oxygen, which also provide good to excellent yields under varying conditions google.com.

Reactions with aliphatic aldehydes have been achieved in a two-step process, involving condensation in the presence of molecular sieves followed by oxidation of the resulting 2,3-dihydrobenzothiazole intermediate with pyridinium (B92312) chlorochromate (PCC) to yield the final product. When reacting with certain ketones, the reaction can proceed through the ketone's active methylene (B1212753) group, resulting in 2-acylbenzothiazoles where the carbonyl group remains intact.

The table below summarizes various methodologies for the synthesis of benzothiazoles from the condensation of o-aminothiophenol with aldehydes and ketones, showcasing the diversity of reaction conditions and their effectiveness.

Synthesis of Other Sulfur-Nitrogen Heterocycles

Beyond the ubiquitous benzothiazoles, o-aminothiophenol is a key starting material for other important S,N-heterocyclic systems, such as phenothiazines and benzothiazines.

Phenothiazines, which are tricyclic structures with nitrogen and sulfur atoms in the central ring, can be synthesized from o-aminothiophenol. One route involves the condensation of o-aminothiophenol with o-benzoquinones. google.com This reaction provides a direct pathway to 1H-phenothiazin-1-ones. google.com

The 1,4-benzothiazine framework can be constructed through the reaction of o-aminothiophenol with various synthons. For example, reacting o-aminothiophenol with acylpyruvic acids or furan-2,3-diones can lead to the formation of 1,4-benzothiazin-2-one derivatives. organic-chemistry.orgnih.gov These reactions often proceed via a nucleophilic attack of either the thiol or the amino group on a carbonyl function, followed by cyclization. organic-chemistry.orgorganic-chemistry.org The reaction of o-aminothiophenol with α-haloketones followed by intramolecular cyclization is another established method for preparing 1,4-benzothiazines. Solid-phase synthesis techniques have also been developed to produce libraries of 3,4-dihydro-1,4-benzothiazines and their oxidized derivatives from a resin-bound 2-aminothiophenol intermediate.

Catalytic Approaches in o-Aminothiophenol Derivatization

Catalysis is central to the efficient and selective synthesis of heterocyclic compounds from o-aminothiophenol, enabling reactions under milder conditions and with greater functional group tolerance.

Acid catalysis is widely employed for the cyclocondensation reactions of o-aminothiophenol, particularly for the synthesis of benzothiazoles. As previously mentioned, strong acids like polyphosphoric acid (PPA) and methanesulfonic acid (MeSO₃H) are effective for reactions with carboxylic acids. nih.govorganic-chemistry.org PPA is often used as both the solvent and catalyst at high temperatures (150-250°C). organic-chemistry.org

Brønsted acids are also utilized. For instance, the reaction of 2-aminothiophenols with β-diketones can be catalyzed by a Brønsted acid under metal-free conditions to give 2-substituted benzothiazoles. organic-chemistry.org Milder acid catalysts, such as ammonium (B1175870) chloride (NH₄Cl), have been used in eco-friendly procedures for the condensation of o-aminothiophenol with orthoesters in water or ethanol to produce 2-substituted benzothiazoles in high yields. nih.gov A simple system of H₂O₂/HCl in ethanol at room temperature also serves as an effective catalyst for the condensation with aldehydes. mdpi.com

Transition metal catalysts offer powerful and versatile routes for derivatizing o-aminothiophenol. Copper catalysts are particularly prominent. For example, Cu(OAc)₂ catalyzes the condensation of 2-aminobenzenethiols with nitriles, providing an efficient synthesis of 2-substituted benzothiazoles. organic-chemistry.orgnih.govacs.org Copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand is effective for the cyclization of ortho-haloanilides, which can be derived from o-aminothiophenol. organic-chemistry.org

Zinc-based catalysts, such as Zn(OAc)₂·2H₂O, have been reported as inexpensive and efficient catalysts for the one-pot synthesis of 2-substituted benzothiazoles from the condensation of o-aminothiophenol and aldehydes. google.com Furthermore, the zinc salt of 4-amino-3-mercaptobenzoic acid has been used as a precursor that reacts with p-nitrobenzoyl chloride in the presence of pyridine (B92270) to form a benzothiazole intermediate. nih.gov Other metals, including ruthenium (as RuCl₃) and palladium (as Pd(OAc)₂), have been used to catalyze the intramolecular oxidative cyclization of N-arylthioureas (derivable from o-aminothiophenol) to generate 2-aminobenzothiazoles. nih.gov

Green Chemistry Methodologies (e.g., solvent-free, ultrasound, ionic liquids)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of o-aminothiophenol and its derivatives, green methodologies have been increasingly applied to promote sustainability through solvent-free reactions, alternative energy sources like ultrasound and microwaves, and the use of environmentally benign solvents and catalysts such as ionic liquids. researchgate.netnih.gov These approaches offer significant advantages, including reduced reaction times, milder conditions, higher yields, and simplified product isolation. mdpi.comresearchgate.net

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a significant step forward in green synthesis by eliminating the need for volatile and often toxic organic solvents. This approach not only reduces environmental pollution but can also enhance reaction rates and selectivity.

One notable application is the condensation reaction of o-aminothiophenol with various carboxylic acids or aldehydes to produce 2-substituted benzothiazoles. For instance, the condensation of o-aminothiophenol with benzoic acid derivatives has been achieved under microwave irradiation without any solvent. This method is highlighted as being highly economical, less time-consuming, and environmentally friendly, as it avoids the need for additional chemicals and solvents during the transformation. mdpi.com Similarly, the reaction of ketones, cyanomethylene compounds, and elemental sulfur to form 2-aminothiophenes has been successfully carried out under solvent-free and ultrasonic conditions, offering a mild and efficient one-pot synthesis. researchgate.net Another example involves the reaction of o-aminobenzophenone with aryl isothiocyanates, which proceeds under thermal, solvent-free, and catalyst-free conditions to yield quinazoline (B50416) derivatives in nearly quantitative amounts. rsc.org

Table 1: Examples of Solvent-Free Reactions Involving o-Aminothiophenol and Related Compounds

| Reactants | Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|

| o-Aminothiophenol, Benzoic acid derivatives | Microwave irradiation | 2-Substituted benzothiazoles | Highly economical, less time-consuming, no additional solvents/chemicals | mdpi.com |

| Ketones, Cyanomethylenes, Elemental sulfur | Ultrasound irradiation | 2-Aminothiophenes | Mild conditions, good yields, short reaction times (20-80 min) | researchgate.net |

| o-Aminobenzophenone, Aryl isothiocyanates | Thermal | 4-Phenyl-4-hydroxyquinazolin-2-thiones | Catalyst-free, quantitative yields, simple purification | rsc.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.netjocpr.com

Ultrasound has been effectively used in the Gewald reaction to synthesize substituted 2-aminothiophenes. researchgate.netjocpr.com In one approach, irradiating a mixture of a ketone, malononitrile, and sulfur with high-intensity ultrasound (40 kHz) in the presence of a catalytic amount of DABCO in PEG-200 (a green solvent) led to high yields of 2-aminothiophenes in significantly shorter reaction times compared to classical methods. jocpr.com The cavitation effect serves to concentrate the energy of the sound waves, thereby accelerating the reaction. jocpr.com Another study demonstrated a solvent-free, ultrasound-assisted Gewald reaction that also resulted in reduced reaction times and good to moderate yields. researchgate.net The use of water as a green solvent has also been reported for the ultrasound-activated synthesis of 2-aminothiophenes, further enhancing the environmental friendliness of the protocol. researchgate.net

Table 2: Ultrasound-Assisted Gewald Synthesis of 2-Aminothiophenes

| Reactants | Catalyst/Solvent | Ultrasound Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Cyclohexanone, Malononitrile, Sulfur | DABCO / PEG-200 | 40 kHz, 300 W | Efficient, one-pot procedure with moderate to high yields. PEG-200 is an environmentally benign solvent. | jocpr.com |

| Ketones, Cyanomethylenes, Sulfur | Morpholine / Solvent-free | Not specified | Mild, efficient, and simple one-pot synthesis with reduced reaction times (20-80 min) compared to silent reactions (14-25 h). | researchgate.net |

| Ketones, Malononitrile | Sodium polysulfides / Water | Not specified | Catalyst-free conditions with product yields ranging from 42-90%. Utilizes water as a green solvent. | researchgate.net |

Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. nih.gov Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. nih.govnih.gov

In the context of aminothiophene chemistry, ILs have been employed as recyclable reaction media and as soluble supports for synthesis. A task-specific ionic liquid, 1-(2-hydroxylethyl)-3-methylimidazolium tetrafluorobate, has been used as a soluble support in the Gewald synthesis of 2-aminothiophenes. researchgate.net This method is efficient, provides products in good to excellent yields with high purity without the need for chromatographic purification, and allows for the recycling of the ionic liquid support. researchgate.netresearchgate.net

Furthermore, basic functionalized ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH]), have demonstrated high efficacy as catalysts. nih.gov In some transformations, the use of an IL catalyst system in water allowed for at least five recycles without a significant loss of efficiency. nih.gov The choice of ionic liquid can be crucial; for example, using [bmim][Br] or [bmim][BF4] in certain reactions failed to yield the desired product, indicating the specific catalytic role the IL can play beyond simply being a solvent. nih.gov

Table 3: Synthesis of 2-Aminothiophenes Using an Ionic Liquid Support

| Reaction | Ionic Liquid Support | Reagents | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Gewald Synthesis | 1-(2-hydroxylethyl)-3-methylimidazolium tetrafluorobate | Ketones, Ethyl cyanoacetate, Sulfur | Good to excellent | Simple and efficient method, high product purity, no chromatography needed, recyclable support. | researchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of O Aminothiophenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth information about the molecular structure and bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the structure of molecules. phcogj.com In the analysis of o-aminothiophenol, the FTIR spectrum reveals characteristic absorption bands corresponding to its specific vibrational modes.

The FTIR spectrum of neat 4-aminothiophenol (B129426), a related isomer, provides a reference for identifying key functional groups. researchgate.net For poly(2-aminothiophenol) (PATH), synthesized in an aqueous HCl medium, characteristic bands are observed. researchgate.net These include vibrations associated with C-H, C=N, and C=C bonds, as well as out-of-plane C-H bonds in the para-distributed rings. researchgate.net Specifically, bands around 1512 and 1606 cm⁻¹ are attributed to the C=C stretching vibrations of the quinonoid and benzenoid rings, respectively. researchgate.net A band near 1379 cm⁻¹ is assigned to the C-N stretching vibration. researchgate.net

Table 1: Characteristic FTIR Peaks for Poly(o-aminothiophenol) Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1606 - 1619 | C=C stretching (Benzenoid ring) | researchgate.net |

| 1512 - 1515 | C=C stretching (Quinonoid ring) | researchgate.net |

| ~1379 | C-N stretching | researchgate.net |

| 1125, 1219 | C-H in-plane bending | researchgate.net |

| 1040 | Out-of-plane C-H bending | researchgate.net |

The growth of self-assembled monolayers (SAMs) of compounds like 4-aminothiophenol on gold substrates can also be confirmed using FTIR spectroscopy. researchgate.net

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and is widely used for studying molecules adsorbed on metal surfaces through a technique called Surface-Enhanced Raman Spectroscopy (SERS).

p-Aminothiophenol (PATP) is a frequently studied molecule in SERS because it interacts strongly with metallic substrates, leading to significant signal enhancement. rsc.org The SERS spectra of PATP can, however, be influenced by experimental conditions such as laser power and the density of the molecular layer. nih.gov

A key area of investigation in the SERS of aminothiophenols is the potential for surface-catalyzed reactions. For instance, p-aminothiophenol can undergo oxidative transformation to form 4,4′-dimercaptoazobenzene (DMAB), which exhibits a distinct SERS spectrum. rsc.org This plasmon-driven oxidation is influenced by hot carriers excited by localized surface plasmon resonance (LSPR) on noble metal surfaces like gold and silver. mdpi.com The conversion of p-ATP to DMAB can be monitored by the appearance of new peaks at approximately 1148 cm⁻¹, 1390 cm⁻¹, and 1432 cm⁻¹, which are attributed to the azo (-N=N-) group in DMAB. mdpi.com The efficiency of this conversion can depend on the resonance between the plasmon mode of the metal nanostructure and the excitation wavelength. mdpi.com

The SERS behavior of p-aminothiophenol hydrochloride on silver colloids has also been studied, with findings suggesting that the presence of an oxidized form of the molecule is necessary for the enhancement of certain vibrational modes. nih.gov

Table 2: Key Raman/SERS Peaks for p-Aminothiophenol and its Transformation Product

| Wavenumber (cm⁻¹) | Assignment | Molecule | Reference |

| ~1080 | C-S stretching | p-Aminothiophenol | mdpi.com |

| 1148, 1390, 1432 | Azo (-N=N-) group vibrations | 4,4′-Dimercaptoazobenzene (DMAB) | mdpi.com |

| ~1440 | N=N stretching | 4,4′-Dimercaptoazobenzene (DMAB) | mdpi.com |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in o-aminothiophenol and its derivatives. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectra of substituted phenols, such as 2-aminophenol (B121084), have been studied to understand the effect of substituents on their solvatochromic behavior in different solvents. researchgate.net For instance, the UV absorption spectrum of 2-aminophenol shows distinct maxima in solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

In the context of p-aminothiophenol interacting with silver colloids, time-dependent UV-Visible spectra have been used to study the aggregation of the silver nanoparticles. nih.gov These studies indicate that the aggregation is influenced by the electrostatic nature of the interaction. nih.gov The catalytic performance of gold nanoparticles in the reduction of various nitroarenes to aminoarenes, a reaction relevant to aminothiophenol chemistry, can also be monitored by UV-Vis spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

1H, 13C, and 15N NMR for Structural Confirmation

¹H, ¹³C, and ¹⁵N NMR spectroscopy are used in concert to provide a complete picture of the molecular structure of o-aminothiophenol and its derivatives.

¹H NMR: Proton NMR provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For derivatives of aminothiophenols, such as benzoxazole-2-thione synthesized from o-aminophenol, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons. mdpi.com In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of thiophenol shows aromatic protons in the range of δ 7.22-7.32 ppm and a singlet for the thiol proton at δ 3.51 ppm. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 4-aminothiophenol is available for reference. chemicalbook.com For benzoxazole-2-thione, the ¹³C NMR spectrum in DMSO-d₆ shows signals for the aromatic carbons and a distinct signal for the C=S carbon at δ 159.12 ppm, confirming the thione structure. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR is a powerful technique for studying the nitrogen atoms within a molecule, although its low natural abundance (0.36%) and lower gyromagnetic ratio present sensitivity challenges. wikipedia.org It is particularly useful for studying tautomerization, and the chemical shifts are sensitive to the electronic environment of the nitrogen atom. wikipedia.orgresearchgate.net For amino acids, ¹⁵N NMR spectra can be measured in various protic solvents, with increasing acidity generally causing an upfield shift for α-amino acids. researchgate.net Lowering the temperature can help in observing exchangeable NH₃⁺ groups, which are often broadened at room temperature. nih.gov

Table 3: Representative NMR Data for Aminothiophenol-Related Structures

| Nucleus | Compound/Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H | Thiophenol / CDCl₃ | 7.22-7.32 (m) | Aromatic protons | rsc.org |

| ¹H | Thiophenol / CDCl₃ | 3.51 (s) | Thiol proton (SH) | rsc.org |

| ¹³C | Benzoxazole-2-thione / DMSO-d₆ | 111.43, 112.73, 124.43, 125.13, 132.36 | Aromatic CH | mdpi.com |

| ¹³C | Benzoxazole-2-thione / DMSO-d₆ | 158.82 | Aromatic C | mdpi.com |

| ¹³C | Benzoxazole-2-thione / DMSO-d₆ | 159.12 | C=S | mdpi.com |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase, and physical properties of materials. It is instrumental in the study of both small molecules and complex macromolecular systems involving o-aminothiophenol.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of a molecule's connectivity and conformation.

The crystallographic data for these derivatives provide a wealth of information, as detailed in the table below.

| Compound Name | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna21 | P21/c |

| Unit Cell Parameters | a = 9.2080(4) Å, b = 14.0485(7) Å, c = 10.3826(6) Å | a = 10.6092(8) Å, b = 10.8355(8) Å, c = 11.1346(9) Å, β = 98.643(6)° |

Table 1: Crystallographic data for two 2-aminothiophene derivatives. researchgate.net

This level of structural detail is invaluable for understanding the structure-activity relationships of these compounds, particularly in applications such as allosteric enhancers for adenosine (B11128) receptors. mdpi.comresearchgate.net

Powder X-ray Diffraction (XRD) for Polymeric and Nanocomposite Structures

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline structure of polymeric materials and nanocomposites. rroij.comrroij.com Unlike single crystal XRD, PXRD is performed on a sample comprising a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the material's crystalline phases. rroij.com

In the context of o-aminothiophenol derivatives, PXRD is used to study polymers and nanocomposites incorporating these moieties. The technique can determine the degree of crystallinity, identify different crystalline phases, and probe the dispersion of nanofillers within a polymer matrix. researchgate.net For instance, the incorporation of nanoparticles into a polymer can disrupt the polymer's crystalline structure, leading to an increase in the amorphous content, which can be quantified by PXRD. researchgate.net This change in crystallinity can, in turn, affect the material's mechanical and electrical properties.

The XRD patterns of nanocomposites often show peaks corresponding to both the polymer matrix and the nanofiller, confirming the successful formation of the composite material. rroij.com The intensity and width of the diffraction peaks can also provide information about the crystallite size and strain within the material. For example, in magnetite (Fe₃O₄) nanoparticles prepared for use in polymeric nanocomposites, the crystallite size was found to be influenced by the precipitation base used during synthesis, a detail readily analyzed by PXRD. mdpi.com

Advanced Surface and Morphological Characterization

The surface properties and morphology of materials based on o-aminothiophenol are critical, especially in applications involving interfaces, such as sensors and catalysts. Advanced characterization techniques provide insights into the elemental composition, chemical states, and physical structure of these surfaces.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. youtube.com

For o-aminothiophenol and its derivatives, XPS is particularly useful for confirming the formation of self-assembled monolayers (SAMs) on various substrates. For example, high-resolution XPS studies of 4-aminothiophenol (4-ATP) on platinum electrodes have shown that the molecules are sulfur-bonded to the platinum surface, indicating an amino-terminated electrode surface. researchgate.net This information is crucial for understanding and controlling the surface chemistry in applications like chemical sensors and biosensors.

XPS can also be used to study the adsorption of molecules onto surfaces. In a study of amino acid adsorption on oxidized titanium surfaces, XPS was used to identify the chemical bonding between the titanium surface and the carboxyl groups of the amino acids. nih.gov This demonstrates the power of XPS in elucidating the nature of surface interactions at the molecular level.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanomaterials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful microscopy techniques for visualizing the morphology and structure of nanomaterials at high resolution. nih.govyoutube.com SEM provides detailed images of the surface topography of a sample by scanning it with a focused beam of electrons. nih.gov TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image, providing information about the internal structure of the material. nih.gov

In the context of nanomaterials derived from or functionalized with o-aminothiophenol, SEM and TEM are indispensable for characterizing their size, shape, and dispersion. For example, in the development of immunosensors, gold nanoparticles functionalized with p-aminothiophenol (ATP) were characterized using SEM and TEM to confirm their morphology and size, which are critical for the sensor's performance. acs.org

These techniques are also used to visualize the structure of nanocomposites. For instance, SEM can be used to observe the dispersion of nanofillers within a polymer matrix, while TEM can provide higher resolution images of the individual nanoparticles and their interface with the polymer. mdpi.com The ability to directly observe the nanoscale structure of these materials is essential for understanding how their properties arise from their composition and processing. youtube.comnih.gov

| Technique | Information Provided | Application Example for o-Aminothiophenol Materials |

| SEM | Surface topography, morphology, size, and dispersion of nanoparticles. nih.gov | Characterizing the morphology of gold nanoparticles functionalized with p-aminothiophenol for immunosensors. acs.org |

| TEM | Internal structure, size, shape, and crystal structure of nanoparticles. nih.gov | Visualizing the size and dispersion of nanofillers in a polymer nanocomposite. mdpi.com |

Table 2: Comparison of SEM and TEM for Nanomaterial Characterization.

Electrochemical Characterization Techniques

Electrochemical techniques are vital for investigating the redox properties of o-aminothiophenol and its derivatives, particularly when they are immobilized on electrode surfaces. These methods provide insights into reaction mechanisms, kinetics, and the stability of the modified electrodes.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of molecules. In the case of p-aminothiophenol (PATP) adsorbed on a gold electrode, CV has been used to investigate its electrochemical oxidation. xmu.edu.cn An irreversible oxidation peak observed in the cyclic voltammogram in an acidic solution corresponds to the oxidation of the PATP molecule. xmu.edu.cn The proposed mechanism involves the initial transformation of the PATP molecule into a cationic radical, which then couples with another PATP molecule to form an intermediate that is finally oxidized. xmu.edu.cn

Electrochemical impedance spectroscopy (EIS) is another powerful technique used to probe the properties of electrode-solution interfaces. By applying a small amplitude AC potential, the impedance of the system can be measured over a range of frequencies, providing information about charge transfer resistance and double-layer capacitance. This technique has been used to study the corrosion inhibition properties of benzoxazole-2-thione, a derivative synthesized from o-aminophenol, on steel surfaces. mdpi.com

Quartz crystal microbalance (QCM) measurements can be combined with electrochemical techniques to monitor mass changes at the electrode surface in real-time. For 4-aminothiophenol (4-ATP) self-assembled monolayers on gold electrodes, QCM has been used to determine the surface coverage. ox.ac.uk These studies have also shown that the 4-ATP monolayer is not stable under repeated electrochemical oxidation and reduction. ox.ac.uk

The combination of these electrochemical techniques provides a comprehensive understanding of the behavior of o-aminothiophenol and its derivatives at electrode surfaces, which is essential for the development of electrochemical sensors, biosensors, and corrosion inhibitors. researchgate.netxmu.edu.cnmdpi.comox.ac.uk

Cyclic Voltammetry and Electro-oxidation Processes

The electrochemical behavior of o-aminophenol (o-AP), a derivative of o-aminothiophenol, has been extensively studied to understand its oxidation processes and electropolymerization mechanisms. Cyclic voltammetry (CV) is a primary technique used for these investigations, revealing complex reactions that are highly dependent on the experimental conditions such as the pH of the medium, the electrode material, and the potential range scanned.

Detailed research has shown that the electrochemical oxidation of o-AP on platinum electrodes in neutral aqueous solutions produces an adherent, insulating polymeric film, identified as poly(o-aminophenol) (PoAP). researchgate.net The growth of this film is self-limiting, typically ceasing after about 20 cycles in cyclic voltammetry, resulting in a film with a limiting thickness of approximately 10 nm. researchgate.net This passivation of the electrode surface is a key characteristic of the electropolymerization of o-AP under these conditions. researchgate.net

In acidic media, the process is different, leading to the formation of a conducting polymer film. researchgate.netelectrochemsci.org The mechanism of electro-oxidation is complex due to the presence of both the amino (-NH2) and hydroxyl (-OH) groups, which are susceptible to oxidation. electrochemsci.org The initial step in the electropolymerization is the oxidation of the o-aminophenol monomer to a radical cation. This is followed by a series of coupling reactions. One proposed mechanism involves an N-C coupling of the radical cations to form linear polymer chains. electrochemsci.org Another suggested pathway, particularly after electrochemical activation, is the formation of a ladder-like polymer structure composed of 3-aminophenoxazone units. electrochemsci.orgrsc.org This structure is believed to contribute to the polymer's electroactive properties.

The table below summarizes key findings from electrochemical studies on o-aminophenol.

| Compound Studied | Electrode Material | Medium/Electrolyte | Key Observations/Processes | Resulting Product(s) |

|---|---|---|---|---|

| o-Aminophenol (o-AP) | Platinum | Neutral Solution | Formation of a self-limiting, insulating film after ~20 CV cycles. researchgate.net | Poly(o-aminophenol) (PoAP) film (~10 nm thick). researchgate.net |

| o-Aminophenol (o-AP) | Platinum | Aqueous Acidic Medium | Electropolymerization leads to a conducting film. researchgate.net The mechanism involves the formation of radical cations followed by coupling. ethernet.edu.et | Conducting Poly(o-aminophenol) (PoAP). researchgate.net |

| o-Aminophenol (o-AP) | Glassy Carbon | 1.0 M H₂SO₄ | Chemically prepared PoAP is electrochemically activated. A redox peak at +0.37 V suggests the formation of a ladder polymer structure. electrochemsci.org | Electroactive PoAP with 3-aminophenoxazone units. electrochemsci.org |

| o-Aminophenol (o-AP) | Platinum | 0.1 M HCl, 0.1 M KCl | Polymer growth was achieved by continuous potential cycling between -0.2 and 1.5 V (vs Ag/AgCl). scispace.com | Poly(o-aminophenol) (POAP). scispace.com |

Computational Chemistry and Theoretical Investigations of O Aminothiophenol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for the theoretical investigation of o-aminothiophenol and its isomers. researchgate.net It is a robust approach for accurately revealing the geometric and electronic differences among isomers, which is crucial for understanding how the relative positions of the amine and thiol groups on the phenyl ring influence the compound's properties. researchgate.net DFT calculations allow for predictions that can guide experimental design. researchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For aminothiophenol isomers, theoretical structural analyses are often performed using DFT at the B3LYP level with various basis sets, such as LanL2DZ in the gas phase for the ground state of isolated compounds. researchgate.net These calculations provide optimized geometric parameters like bond lengths and angles. For instance, in a study of p-aminothiophenol (p-ATP) adsorbed on a gold cluster, the optimization of the p-ATP-Au complex resulted in an Au-S bond length of 2.327 Å and an Au-S-C bond angle of 105.1º. researchgate.net The S-C bond length was found to be 1.76 Å, a slight change from the 1.80 Å in the free p-ATP molecule. researchgate.net

Conformational analysis, often coupled with geometry optimization, investigates the different spatial arrangements of atoms in a molecule and their relative energies. For systems like azapeptides, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been used to fully optimize geometries, considering all possible intramolecular hydrogen bonds. preprints.orgmdpi.com This level of analysis helps in identifying the most stable conformers and understanding the factors that govern their stability, such as intramolecular interactions. preprints.orgmdpi.com

Table 1: Selected Optimized Geometrical Parameters of p-Aminothiophenol (p-ATP) and its Gold Adduct

| Parameter | Free p-ATP | p-ATP-Au Complex |

|---|---|---|

| S-C Bond Length (Å) | 1.80 | 1.76 |

| C-C Bond Lengths (Å) | ~1.40 | 1.387 - 1.40 |

| Au-S Bond Length (Å) | N/A | 2.327 |

| H-S-C Angle (º) | 98 | N/A |

| Au-S-C Angle (º) | N/A | 105.1 |

Data sourced from a DFT study at the B3LYP/6-31G(d) theoretical level. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. DFT is extensively used to investigate the electronic properties of o-aminothiophenol systems. researchgate.net A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, making it relevant for nucleophilic reactions. youtube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, which is important in electrophilic reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. rasayanjournal.co.in A smaller gap generally implies higher reactivity.

For aminothiophenol isomers, HOMO-LUMO analyses have been performed to understand their electronic characteristics. researchgate.net The energies of these orbitals and the resulting energy gap provide insights into ionization potential, electron affinity, and electronegativity. researchgate.net In a study on aminothiophenol isomers, the HOMO-LUMO energy gap was calculated to understand the relationship between molecular structure and electronic properties. researchgate.net For p-ATP adsorbed on a gold cluster, the HOMO-LUMO transition was shown to involve significant charge transfer between the molecule and the metal. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for an aminothiophenol-related system

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -2.80 |

| Energy Gap (ΔE) | 3.18 |

Note: This data is illustrative for a related thiophene (B33073) system. researchgate.net The specific values for o-aminothiophenol hydrochloride would require dedicated calculations.

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net By simulating these spectra, researchers can make detailed assignments of experimental bands and gain a deeper understanding of the molecule's vibrational and electronic transitions. researchgate.netresearchgate.net

For aminothiophenol isomers, theoretical and experimental investigations of FTIR and UV-Vis spectra have been conducted. researchgate.net Theoretical IR spectra are calculated, and potential energy distribution (PED) analysis is used to assign vibrational bands. researchgate.net For instance, the characteristic N-H stretching bands for 2-ATP were observed experimentally around 3438 and 3349 cm⁻¹ and calculated theoretically at 3617 and 3473 cm⁻¹. researchgate.net

Similarly, theoretical UV-Vis spectra can be calculated to understand the electronic transitions. The absorption bands in the UV-Vis spectrum are often related to electron promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals. youtube.com DFT calculations can predict the wavelengths of maximum absorption (λmax), which can then be compared with experimental data. youtube.comresearchgate.net While direct NMR prediction data for this compound from the search results is limited, DFT is a standard method for calculating NMR chemical shifts, which would be crucial for confirming molecular structures, such as those formed in reactions involving o-aminophenol. mdpi.com

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-Aminothiophenol (B119425) (2-ATP)

| Vibrational Mode | Experimental (IR) | Theoretical (DFT) |

|---|---|---|

| N-H Asymmetric Stretch | 3438 | 3617 |

| N-H Symmetric Stretch | 3349 | 3473 |

Data sourced from a study using DFT at the B3LYP/LanL2DZ level. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnumberanalytics.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale. researchgate.netwalisongo.ac.id

Red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green and yellow regions correspond to neutral and slightly electron-rich areas, respectively. researchgate.net

For aminothiophenol isomers, MEP analysis helps to identify the reactive sites. researchgate.net The MEP surface can visually demonstrate the charge distribution and highlight the electrophilic and nucleophilic centers, which is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net In the context of phase separation of proteins, mapping the surface electrostatic potential can reveal how interactions are modulated by changes in the molecular environment, for example, showing how the addition of ATP can reduce electrostatic repulsion between molecules. nih.gov This visualization provides key insights into how a molecule will interact with other reagents, substrates, or biological macromolecules. walisongo.ac.idproteopedia.org

Quantum Chemical Descriptors of Reactivity

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors derived from DFT calculations are used to quantify the reactivity of molecules. rasayanjournal.co.inmdpi.com These global and local reactivity descriptors provide a more nuanced understanding of a molecule's stability and reaction tendencies. rasayanjournal.co.innih.gov

Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, given by ω = χ² / (2η). mdpi.com

These descriptors are instrumental in comparing the reactivity of different compounds. For example, a lower chemical hardness value suggests higher reactivity. rasayanjournal.co.in For aminothiophenol isomers, these calculated parameters can help rationalize their observed chemical behaviors and predict their reactivity in various chemical processes, such as antioxidant activity or interactions with metal surfaces. researchgate.netnih.gov

Table 4: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting ability |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |

These descriptors are derived from HOMO and LUMO energies obtained from DFT calculations. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is a powerful approach for elucidating complex reaction mechanisms at the molecular level. rsc.orgfigshare.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. rsc.orgresearchgate.net

For reactions involving o-aminothiophenol, such as its condensation with aldehydes to form benzothiazoles, computational modeling can provide critical insights. nih.gov These studies can:

Identify Intermediates: Propose the structures of transient species formed during the reaction. figshare.com

Determine Transition States: Locate the highest energy point along the reaction coordinate, which determines the reaction's activation energy.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the feasibility and rate of a reaction step. rsc.org

Compare Reaction Pathways: Evaluate multiple possible mechanisms to determine the most energetically favorable route. researchgate.net

For example, in the synthesis of pyrrolidinedione derivatives, a quantum chemical study detailed the stages of Michael addition, a Nef-type rearrangement, and cyclization, calculating the energy barriers for each step. rsc.org Similarly, computational studies on the reaction of thiols with nitroxyl (B88944) (HNO) have determined the free energies of activation for different pathways, revealing how the preferred route depends on environmental factors. figshare.com Such detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing new synthetic strategies. nih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction and understanding of supramolecular assembly in the solid state are critically dependent on a detailed analysis of the intermolecular interactions that govern crystal packing. For this compound, the presence of a protonated amine (anilinium), a thiol group, and an aromatic ring, along with a chloride counter-ion, gives rise to a complex network of non-covalent forces. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these interactions and predicting the resultant three-dimensional architecture.

The primary interactions dictating the supramolecular structure of this compound are strong hydrogen bonds, cation-π interactions, and π-π stacking. The protonated amino group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent acceptor. The thiol group (-SH) can act as a weaker hydrogen bond donor.

Hydrogen Bonding:

The most significant hydrogen bonds expected are the N-H⁺···Cl⁻ interactions between the anilinium cation and the chloride anion. These are complemented by weaker S-H···Cl⁻ and potentially S-H···S hydrogen bonds. Computational studies on analogous systems, such as aniline (B41778) complexes, confirm the importance of hydrogen bonding in directing molecular aggregation. researchgate.netbohrium.com DFT calculations on aniline adsorption on montmorillonite (B579905) surfaces, for instance, show a significant adsorption energy of -36.66 kJ/mol, primarily driven by interactions involving the amino group. researchgate.net In the case of this compound, the charge-assisted hydrogen bonds with the chloride ion are expected to be the dominant feature of the crystal packing.

π-Interactions:

Two forms of π-interactions are crucial: π-π stacking and cation-π interactions.

Cation-π Interactions: The interaction between the positively charged anilinium ring and the electron-rich π-face of an adjacent molecule is another vital stabilizing force. This non-covalent bond, which involves significant electrostatic and induction components, is fundamental in molecular recognition in many biological and chemical systems. The presence of the positive charge on the nitrogen atom polarizes the aromatic ring, enhancing its ability to interact favorably with the quadrupole moment of a neighboring π-system.

Supramolecular Assembly Prediction:

Furthermore, crystal structure prediction (CSP) algorithms, which use force fields or quantum mechanical calculations to generate and rank the stability of thousands of hypothetical crystal packings, can be employed to predict the most likely polymorphs. nih.gov For a molecule like this compound, such predictions would likely reveal structures dominated by a robust N-H⁺···Cl⁻ hydrogen-bonding network, with molecules further organized into stacks or layers through π-π and cation-π interactions to maximize packing efficiency.

The following tables provide representative computational data from analogous systems that model the key interactions present in this compound.

Table 1: Calculated Interaction Energies for Thiophenol Dimer Configurations

This table presents the binding energies for two stable isomers of the thiophenol dimer, calculated using different levels of theory. These values illustrate the magnitude of the combined π-stacking and S-H···S interactions. nih.gov The data shows that dispersion forces are the primary stabilizing component of the interaction.

| Dimer Isomer | Interaction | SAPT2+(3) Binding Energy (kJ/mol) | Electrostatics (% of total attraction) | Dispersion (% of total attraction) |

| PD1 | π-stacked / S-H···S | -25.9 | 96.4% | 185.2% |

| PD2 | π-stacked / S-H···S | -26.9 | 97.4% | 198.5% |

Table 2: Interaction Energies for Model π-Complexes

This table shows interaction energies for complexes that model the anion-π and CH-π interactions relevant to the supramolecular assembly. The data is from high-level ab initio calculations (CCSD(T)/CBS). mdpi.com

| Complex | Interaction Type | Interaction Energy (kcal/mol) |

| Methane-Benzene | CH/π | -1.46 |

| Formate-Benzene | Anion/π | -2.71 |

| Nitrate-Benzene | Anion/π | +0.53 |

Note: A positive interaction energy indicates a repulsive interaction.

Coordination Chemistry and Metal Complexes of O Aminothiophenol

o-Aminothiophenol as a Ligand

O-aminothiophenol is an organosulfur compound that acts as a potent ligand in coordination chemistry. wikipedia.org Its ability to coordinate with metal ions is attributed to the presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen) in close proximity on the aromatic ring. This unique arrangement allows for versatile binding behaviors and the stabilization of metal centers in various oxidation states.

O-Aminothiophenol primarily functions as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amino group and the sulfur of the thiol group to form a stable five-membered chelate ring. nih.govnumberanalytics.com This N,S-bidentate coordination is a common and well-established binding mode. tsijournals.comtsijournals.com Upon coordination, the thiol proton is typically lost, and the ligand binds as the monoanionic o-aminothiophenolate. tsijournals.com

However, the coordination behavior of o-aminothiophenol and its derivatives can be more complex. Depending on the reaction conditions and the nature of the metal ion, it can also exhibit monodentate coordination through either the sulfur or the nitrogen atom. Furthermore, in some instances, it can act as a bridging ligand, where the sulfur atom coordinates to two different metal centers, leading to the formation of polynuclear complexes. researchgate.net For example, in certain palladium complexes, the o-aminothiophenolate ligand has been observed to bridge two palladium centers, acting as an S,N-chelate to one and binding the second through the nitrogen of a cyanide group in a modified form of the ligand. researchgate.net

The flexibility in coordination modes allows for the formation of a wide array of metal complexes with diverse structures and properties. The choice between monodentate and bidentate chelation is influenced by factors such as the steric and electronic properties of other ligands in the coordination sphere and the preferred coordination geometry of the metal ion. nih.gov

A significant aspect of o-aminothiophenol's coordination chemistry is its non-innocent or redox-active nature. This means the ligand can exist in multiple, stable oxidation states, and these different redox levels can be accessed within a metal complex. The ligand can be found as the dianionic o-aminophenolate(2-), the monoanionic o-iminobenzosemiquinonate(1-) π-radical, or the neutral o-iminobenzoquinone form. nih.govnih.gov

This redox activity is crucial as it allows the ligand to actively participate in the redox chemistry of the metal complex, often accommodating electron transfer processes. For instance, a metal complex might be oxidized or reduced, with the electron density change being localized on the ligand rather than the metal center. nih.govacs.org This property is particularly evident in complexes with redox-active metals like palladium, where the ligand has been shown to exist in different oxidation states within the same coordination compound. nih.govnih.gov The ability to distinguish between these different protonation and oxidation levels can be achieved through high-precision X-ray crystallography by analyzing bond lengths within the ligand framework. nih.gov The redox non-innocence of o-aminothiophenol and its derivatives makes them valuable components in the design of catalysts and materials with tunable electronic properties. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with o-aminothiophenol typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry, structure, and physicochemical properties.

O-Aminothiophenol and its derivatives form complexes with a wide range of transition metals. The synthesis often involves a one-pot reaction where the metal salt and the ligand are mixed in a specific molar ratio in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov

Palladium (Pd): Palladium complexes of o-aminothiophenol have been extensively studied. For instance, the reaction of palladium(II) acetate (B1210297) with an o-aminophenol-based ligand in the presence of air and triethylamine (B128534) yields a square-planar Pd(II) complex. nih.govacs.org Similarly, palladium(IV) complexes of the type [PdCl2(ATP)2] (where ATP is the deprotonated o-aminothiophenol) have been synthesized and characterized. tsijournals.com

Zinc (Zn): Zinc complexes with ligands derived from o-aminothiophenol have been prepared and studied for their potential applications. nih.gov

Copper (Cu): Copper(II) complexes with Schiff base ligands derived from o-aminophenol have been synthesized and their geometries have been investigated. researchgate.netekb.eg

Manganese (Mn), Iron (Fe), Cobalt (Co), and Nickel (Ni): These first-row transition metals also form complexes with o-aminothiophenol and related ligands. For example, Co(II) and Ni(II) complexes with bis(o-aminophenyl)disulfide alkane ligands have been prepared and characterized. ekb.eg Schiff base complexes of Co(II) and Fe(III) derived from isatin (B1672199) and 2-aminothiophenol (B119425) have also been synthesized, exhibiting octahedral geometries. researchgate.netconsensus.app

The synthesis of these complexes is often straightforward, but the isolation and purification of the desired product can sometimes be challenging due to the formation of mixtures or polymeric materials.

The coordination of o-aminothiophenol and its derivatives to metal centers gives rise to a variety of coordination geometries. The preferred geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. mdpi.com

Commonly observed geometries include:

Square-Planar: This geometry is frequently observed for d8 metal ions such as Pd(II) and Ni(II). nih.govnih.gov For example, cis-[Pd(II)(L(AP))2] complexes, where L(AP) is an o-aminothiophenolate ligand, adopt a square-planar geometry. nih.gov

Tetrahedral: This geometry is common for d10 metal ions like Zn(II) and in some Co(II) complexes. nih.govekb.eg

Octahedral: This geometry is often found for metal ions that can accommodate six ligands, such as in the [MCl2(ATP)2] complexes where M = Ti(IV), Zr(IV), Pd(IV), and Pt(IV). tsijournals.comtsijournals.com Schiff base complexes of Co(II) and Fe(III) with a tridentate ligand derived from o-aminothiophenol also exhibit octahedral geometries. researchgate.netconsensus.app

The ability of the ligand to adopt different coordination modes and the flexibility of the resulting chelate rings contribute to this structural diversity. nih.gov X-ray crystallography is the definitive method for determining the precise coordination geometry and structural parameters of these complexes. nih.gov

Spectroscopic Analysis of Metal Complexes

Spectroscopic techniques are indispensable for the characterization of o-aminothiophenol metal complexes, providing valuable information about the coordination environment, bonding, and electronic structure.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the o-aminothiophenol ligand. Key spectral features include:

The disappearance or significant shift of the ν(S-H) stretching vibration of the free ligand upon complexation, indicating deprotonation and coordination of the thiol group. tsijournals.comresearchgate.net

A shift in the ν(N-H) stretching vibrations of the amino group to lower frequencies upon coordination to the metal center. tsijournals.com

The appearance of new bands in the far-IR region corresponding to the metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. tsijournals.comresearchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complexes. The spectra of these complexes typically show bands arising from:

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): These transitions occur from a metal-based orbital to a ligand-based orbital. nih.gov

d-d Transitions: For transition metal complexes with partially filled d-orbitals, these transitions occur between different d-orbital energy levels. tsijournals.com

Intra-ligand Transitions: These transitions occur within the π-system of the ligand itself. nih.gov

The positions and intensities of these absorption bands can be used to deduce the coordination geometry and the nature of the metal-ligand interactions. For instance, the electronic spectra of diamagnetic Ti(IV) and Zr(IV) complexes of o-aminothiophenol show charge transfer bands, consistent with their d0 configuration. tsijournals.com

The following table summarizes the key spectroscopic data for a representative o-aminothiophenol complex:

| Spectroscopic Technique | Key Observation | Interpretation |

| IR Spectroscopy | Disappearance of ν(S-H) band; Red shift of ν(N-H) bands; Appearance of new bands for ν(M-N) and ν(M-S). tsijournals.com | Deprotonation and coordination of the thiol group; Coordination of the amino group. |

| UV-Vis Spectroscopy | Presence of charge transfer (LMCT, MLCT) and d-d transition bands. tsijournals.comnih.gov | Provides information on the electronic structure and coordination geometry. |

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes derived from o-aminophenol and its analogue, o-aminothiophenol, are of significant interest due to the redox-active nature of the ligand. derpharmachemica.comnih.gov These ligands can exist in multiple oxidation states, which imparts rich and tunable electrochemical behavior to their metal complexes. derpharmachemica.com This redox activity is not merely a property of the ligand itself but is intricately linked to the nature of the coordinated metal ion. derpharmachemica.comnih.gov

Cyclic voltammetry (CV) is a primary technique used to investigate the redox processes of these complexes. nih.govresearchgate.net Studies on various metal complexes have revealed that they can undergo a series of electrochemical redox transformations. nih.gov These transformations can involve both the metal center and the redox-active ligand. nih.gov The ligand can act as an "electron reservoir," accepting or donating electrons during redox events. derpharmachemica.comrsc.org This capability allows the complexes to participate in multi-electron transfer processes, which are crucial for many catalytic reactions. derpharmachemica.com

For instance, complexes of o-aminophenol-based ligands can span redox levels from a dianionic o-amidophenolate form to a neutral o-iminoquinone form, passing through a monoanionic π-radical intermediate. derpharmachemica.com The specific potentials at which these redox events occur are influenced by the metal ion and the other ligands present in the coordination sphere. nih.gov